![molecular formula C14H10N2O5 B1364505 3-[(3-nitrobenzoyl)amino]benzoic Acid CAS No. 106590-58-3](/img/structure/B1364505.png)

3-[(3-nitrobenzoyl)amino]benzoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

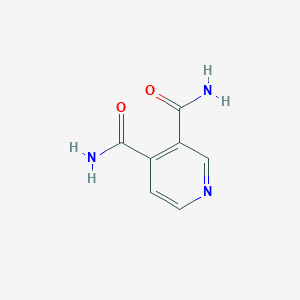

3-[(3-nitrobenzoyl)amino]benzoic acid is an organic compound with the molecular formula C14H10N2O5 . It has a molecular weight of 286.24 . It is used in proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

This compound is a white or slightly beige powder . It is soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .Scientific Research Applications

Organic Chemistry and Industrial Production

3-[(3-nitrobenzoyl)amino]benzoic acid has significant applications in organic chemistry, particularly in the synthesis of ketoprofen, an anti-inflammatory analgesic drug. This compound is synthesized from benzoic acid through a nitration reaction, followed by reduction reactions. The synthesis process explores different methods, including the use of palladium-charcoal catalysts, which have shown high catalytic activity and selectivity, thereby increasing the yield of the target product (Yin Qun, 2010).

Doping Agent in Polyaniline Synthesis

This compound has been utilized as a doping agent in the synthesis of polyaniline, a conducting polymer. When doped with benzoic acid derivatives, including this compound, polyaniline exhibits enhanced electrical conductivity. Such materials have applications in advanced technological domains, like electronics and materials science (C. A. Amarnath & S. Palaniappan, 2005).

Luminescence Sensitization

This chemical is explored for its potential in luminescence sensitization. Thiophenyl-derivatized nitrobenzoic acid ligands, similar in structure to this compound, have been evaluated for their ability to sensitize Eu(III) and Tb(III) luminescence. Such studies are crucial for developing new luminescent materials with potential applications in imaging and sensing technologies (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Synthesis of Anthraquinone Dyes

The compound plays a role in the synthesis of anthraquinone dyes. Its nitration, followed by cyclization, leads to the formation of various amino-derivatives of anthraquinone, which are valuable in dye manufacturing (J. Arient et al., 1967).

Antibacterial Activity Research

Research into the antibacterial properties of 3-hydroxy benzoic acid derivatives, structurally related to this compound, shows promising results. These compounds are being evaluated for their potential as chemotherapeutic agents and their efficacy in managing bacterial infections (Maruti S. Satpute et al., 2018).

Safety and Hazards

properties

IUPAC Name |

3-[(3-nitrobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c17-13(9-3-2-6-12(8-9)16(20)21)15-11-5-1-4-10(7-11)14(18)19/h1-8H,(H,15,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZJWBKUKXGVAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394331 |

Source

|

| Record name | 3-[(3-nitrobenzoyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

106590-58-3 |

Source

|

| Record name | 3-[(3-nitrobenzoyl)amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2E)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364447.png)

![2-[[4-[9-[4-[(2-carboxybenzoyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]benzoic Acid](/img/structure/B1364458.png)

![2-[[4-(Cyclohexylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364466.png)